4,4-Dimethylcyclohexanol
Overview
Description
4,4-Dimethylcyclohexanol is a chemical compound that is part of a broader class of organic compounds known as cyclohexanols. These compounds are characterized by a six-membered ring structure with one or more hydroxyl groups (-OH) attached. The specific structure of 4,4-dimethylcyclohexanol includes two methyl groups attached to the fourth carbon of the cyclohexane ring.
Synthesis Analysis
The synthesis of derivatives of 4,4-dimethylcyclohexanol can be complex, involving multiple steps and various reagents. For instance, a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized starting from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione . Another example is the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes, which was achieved through zirconium-catalyzed reductive cyclization reactions . These syntheses often require specific conditions, such as low temperatures or the use of catalysts, to achieve the desired stereochemistry and yield.
Molecular Structure Analysis
The molecular structure of compounds related to 4,4-dimethylcyclohexanol has been elucidated using techniques such as X-ray crystallography. For example, the crystal structures of certain sulfonamide derivatives were reported, providing insight into the three-dimensional arrangement of atoms within these molecules . The stereochemistry of these compounds is crucial, as it can significantly influence their chemical behavior and biological activity.
Chemical Reactions Analysis
4,4-Dimethylcyclohexanol and its derivatives undergo various chemical reactions. The action of oxygen on 1,4-dimethylcyclohexane, a related compound, results in the formation of 1,4-dimethylcyclohexanol-1 among other oxidation products . This indicates that compounds in this family can participate in oxidation reactions, which may lead to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-dimethylcyclohexanol derivatives are influenced by their molecular structure. For instance, the presence of substituents on the cyclohexane ring can affect properties such as solubility, boiling point, and reactivity. The quantitative analysis of isomeric dimethylcyclohexenes by gas chromatography has been used to study correlations between structure and elution order, which can provide information about the physical properties of these compounds . Additionally, photoelectron spectroscopy has been employed to investigate the interaction of exocyclic methylidene groups in bridged 1,4-dimethylidenecyclohexanes, revealing details about their electronic structure .
Scientific Research Applications
4,4-Dimethylcyclohexanol is a chemical compound with the molecular formula C8H16O . It is used in various scientific fields, particularly in organic chemistry . Its properties and applications are still being explored.
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Organic Chemistry
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Stereochemistry
- Application : The structure of 4,4-Dimethylcyclohexanol makes it interesting for studies in stereochemistry .
- Method of Application : Researchers might study its conformational features, geometry, and torsion angles .
- Results : These studies can provide insights into the properties of cyclohexanone and its derivatives .
Safety And Hazards
properties
IUPAC Name |
4,4-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(2)5-3-7(9)4-6-8/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQOIZPFYIVUKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239320 | |
Record name | Cyclohexanol, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexanol | |
CAS RN |
932-01-4 | |
Record name | Cyclohexanol, 4,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-dimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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